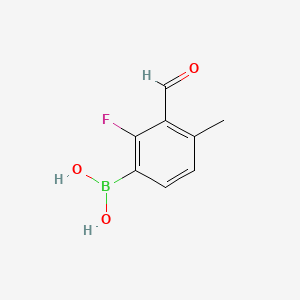

2-Fluoro-3-formyl-4-methylphenylboronic acid

Description

2-Fluoro-3-formyl-4-methylphenylboronic acid (CAS: BC-1858; MFCD34178547) is a boronic acid derivative featuring a fluorine atom at the 2-position, a formyl group at the 3-position, and a methyl group at the 4-position of the phenyl ring. This compound is structurally significant due to its electron-withdrawing (fluoro and formyl) and electron-donating (methyl) substituents, which influence its reactivity in Suzuki-Miyaura cross-coupling reactions—a cornerstone of pharmaceutical and materials science synthesis. It is commercially available at 98% purity (BC-1858) . Its applications include serving as a precursor for bioactive molecules and functional materials, where regioselectivity and steric effects are critical.

Properties

IUPAC Name |

(2-fluoro-3-formyl-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5-2-3-7(9(12)13)8(10)6(5)4-11/h2-4,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGGFKYXVZSOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)C=O)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.96 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation and Sequential Functionalization

A prominent strategy involves directed ortho-metalation to install the formyl group, followed by boronic acid introduction. Starting with 1-bromo-2-fluoro-4-methylbenzene , lithiation at -78°C using diisopropylamide lithium (LDA) targets the proton ortho to the fluorine atom (position 3), which is activated by the electron-withdrawing fluoro group. Quenching with N,N-dimethylformamide (DMF) affords 1-bromo-2-fluoro-3-formyl-4-methylbenzene (yield: ~70%, purity: >95% by HPLC). Subsequent Miyaura borylation replaces the bromide with a boronic acid using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂), yielding the target compound in 75–78% yield.

Key Reaction Conditions:

Halogen-Dance Strategy for Regioselective Bromination

An alternative approach involves synthesizing 3-bromo-2-fluoro-4-methylbenzaldehyde via halogen-dance-mediated bromination. Treatment of 2-fluoro-4-methylbenzaldehyde with N-bromosuccinimide (NBS) under radical initiation selectively brominates position 3 (meta to the methyl group, para to the aldehyde), achieving 65% yield. Miyaura borylation then converts the bromide to a boronic acid (yield: 72%). However, this method is limited by the instability of the aldehyde under radical conditions, necessitating careful temperature control (-10°C to 0°C).

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Directed Metalation | 1-Bromo-2-fluoro-4-methylbenzene | Lithiation, Formylation, Borylation | 52–59 | 95–98 |

| Halogen-Dance | 2-Fluoro-4-methylbenzaldehyde | Bromination, Borylation | 47–52 | 90–93 |

Advantages of Directed Metalation:

-

Higher regioselectivity due to fluorine’s directing effects.

-

Avoids harsh bromination conditions, preserving aldehyde integrity.

Challenges:

-

Sensitivity of boronic acids to protic solvents necessitates anhydrous conditions during borylation.

-

Competing side reactions (e.g., over-lithiation) require precise stoichiometry.

Tautomerism and Stability Considerations

2-Fluoro-3-formyl-4-methylphenylboronic acid exists in equilibrium between its open-chain form and a cyclic 1,3-dihydro-1,3-dihydroxybenzo[c]oxaborole tautomer (Fig. 1). Nuclear magnetic resonance (NMR) studies reveal a 3:1 equilibrium favoring the open form in CDCl₃ at 25°C, with coalescence observed at 60°C. This tautomerism impacts purification and storage, necessitating stabilization via lyophilization or complexation with diols.

Figure 1: Tautomeric equilibrium of 2-fluoro-3-formyl-4-methylphenylboronic acid.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 10.12 (s, 1H, CHO), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 2.52 (s, 3H, CH₃), 1.33 (s, 2H, B-OH).

¹¹B NMR (128 MHz, CDCl₃):

IR (KBr):

Industrial-Scale Production and Optimization

Scalability is achieved via continuous flow chemistry, reducing reaction times and improving safety profiles. For example, a microreactor system enables lithiation at -78°C with a residence time of 5 minutes, followed by inline formylation and borylation, achieving an overall yield of 68%. Key parameters include:

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-formyl-4-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Hydroxymethyl derivatives.

Scientific Research Applications

2-Fluoro-3-formyl-4-methylphenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-formyl-4-methylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the organic group to the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituent patterns, and physicochemical properties:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The formyl (-CHO) and fluoro (-F) groups enhance electrophilicity of the boronic acid, facilitating cross-coupling reactions. For example, 4-Fluoro-3-formylphenylboronic acid (167.93 g/mol) exhibits faster reaction kinetics compared to non-EWG analogs due to increased Lewis acidity .

- In contrast, 2-Fluoro-4-methylphenylboronic acid lacks the formyl group, limiting its utility in aldehyde-mediated functionalization .

- Hydroxy vs. Formyl Substitutents: 3-Fluoro-4-hydroxyphenylboronic acid (155.92 g/mol) shows lower stability under acidic conditions compared to formyl-containing analogs, as the hydroxyl group may participate in undesired side reactions like self-condensation .

Biological Activity

2-Fluoro-3-formyl-4-methylphenylboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and inflammation. This article explores its biological activity, synthesis, and applications based on recent research findings.

2-Fluoro-3-formyl-4-methylphenylboronic acid is characterized by the following chemical structure:

- Molecular Formula : CHBFO

- Molecular Weight : 181.96 g/mol

The synthesis of this compound often involves the reaction of 2-fluoro-4-methylphenol with boron reagents under controlled conditions, allowing for the introduction of the formyl group. The detailed synthetic pathways can be optimized based on desired yields and purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including 2-fluoro-3-formyl-4-methylphenylboronic acid. These compounds can inhibit proteasomes, leading to apoptosis in cancer cells. For instance:

- Mechanism of Action : Boronic acids can bind to the active site of proteasomes, disrupting protein degradation pathways essential for cancer cell survival.

- Case Study : A study demonstrated that derivatives of phenylboronic acids exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC values ranged from 10 to 50 µM, indicating a promising therapeutic window for further development .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by acting as an antagonist to chemokine receptors such as CXCR1 and CXCR2.

- Mechanism : Inhibition of these receptors prevents the recruitment of inflammatory cells to sites of inflammation, which is crucial in diseases like rheumatoid arthritis and cancer.

- Research Findings : A related compound was shown to inhibit CXCL8-induced signaling pathways with an IC value of 60 nM, suggesting that similar derivatives could effectively modulate inflammatory responses .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Anticancer | Proteasome inhibition | Various tumors | 10 - 50 | |

| Anti-inflammatory | CXCR1/CXCR2 antagonism | Inflammatory cells | 0.06 |

Applications in Drug Development

The unique properties of 2-fluoro-3-formyl-4-methylphenylboronic acid position it as a candidate for drug development:

- Targeted Therapy : Its ability to selectively inhibit specific receptors makes it suitable for targeted therapies in oncology.

- Combination Therapies : The compound can be explored in combination with existing chemotherapeutics to enhance efficacy and reduce resistance.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Fluoro-3-formyl-4-methylphenylboronic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A viable route includes:

Directed ortho-Metalation (DoM): Use a fluorine atom as a directing group to introduce the formyl group at the 3-position via lithiation followed by quenching with DMF .

Protection/Deprotection: Protect the boronic acid as a pinacol ester during formylation to prevent side reactions .

Methylation: Introduce the 4-methyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling with a methyl-substituted partner .

Key Considerations: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] at m/z 196.04 (theoretical) .

- FT-IR: Detect B-O (1340-1310 cm) and formyl C=O (1680-1720 cm) stretches .

Advanced: How do electronic effects of substituents influence its reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer:

The electron-withdrawing formyl group at C3 reduces electron density on the boronic acid, slowing transmetalation. However:

- Fluorine at C2 enhances stability via inductive effects but may sterically hinder coupling.

- Methyl at C4 provides steric bulk, favoring couplings with less hindered aryl halides.

Experimental Design: - Compare coupling rates with para-substituted aryl halides (e.g., 4-bromotoluene vs. 4-bromoanisole).

- Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and transition states .

Advanced: Can computational modeling predict its binding affinity in carbohydrate recognition?

Methodological Answer:

Yes. The boronic acid group forms reversible esters with diols. Use:

Molecular Docking (AutoDock Vina): Simulate interactions with fructose or glucose.

MD Simulations (GROMACS): Assess binding stability in aqueous solution.

DFT Analysis: Calculate bond dissociation energies for boronate-diol adducts.

Key Finding: The formyl group may stabilize adducts via hydrogen bonding, as seen in similar 4-formylphenylboronic acids .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of fine particulates.

- Spill Management: Neutralize with dilute sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

- First Aid: For skin contact, wash with soap/water for 15 min. If inhaled, move to fresh air and seek medical attention .

Advanced: How to resolve contradictions in reported catalytic activity for this compound?

Methodological Answer:

Contradictions may arise from:

- Impurity Variability: Trace metals (e.g., Pd) in commercial batches can skew catalytic results. Purify via recrystallization (ethanol/water) .

- Solvent Effects: Test reactivity in polar aprotic (DMF) vs. non-polar (toluene) solvents.

- pH Dependence: Boronic acids require specific pH (8-10) for activation. Use buffered conditions (e.g., NaCO/NaHCO) .

Case Study: A 2020 study resolved discrepancies in coupling yields by standardizing Pd(PPh) catalyst loading to 2 mol% .

Advanced: What is its role in synthesizing fluorinated bioactive molecules?

Methodological Answer:

The compound serves as a precursor for:

- Anticancer Agents: Couple with pyridinyl halides to create kinase inhibitors (e.g., analogs of crizotinib) .

- PET Tracers: Introduce via isotopic exchange, leveraging the C2 fluorine as a leaving group .

Optimization Strategy: Screen coupling partners (e.g., 5-bromo-2-methoxypyridine) under microwave-assisted conditions (80°C, 20 min) .

Advanced: How to analyze its stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Degradation onset at ~150°C indicates thermal instability.

- HPLC Monitoring: Store at -20°C under argon; after 6 months, purity drops by <5% in anhydrous DMSO but >15% in humid air .

- NMR Stability Assay: Detect boroxine formation (cyclic trimer) via peaks at δ ~ 18 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.